(R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid (R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid
Brand Name: Vulcanchem
CAS No.: 65635-85-0
VCID: VC21182210
InChI: InChI=1S/C15H21NO4/c1-11(2)9-13(14(17)18)16(3)15(19)20-10-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3,(H,17,18)/t13-/m1/s1
SMILES: CC(C)CC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1
Molecular Formula: C15H21NO4
Molecular Weight: 279.33 g/mol

(R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid

CAS No.: 65635-85-0

Cat. No.: VC21182210

Molecular Formula: C15H21NO4

Molecular Weight: 279.33 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid - 65635-85-0

Specification

CAS No. 65635-85-0
Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
IUPAC Name (2R)-4-methyl-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid
Standard InChI InChI=1S/C15H21NO4/c1-11(2)9-13(14(17)18)16(3)15(19)20-10-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3,(H,17,18)/t13-/m1/s1
Standard InChI Key TVXSGOBGRXNJLM-CYBMUJFWSA-N
Isomeric SMILES CC(C)C[C@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1
SMILES CC(C)CC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1
Canonical SMILES CC(C)CC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1

Introduction

Chemical Identity and Structural Properties

Basic Identification

(R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid is identified by CAS No. 65635-85-0 and is commonly referred to as Cbz-N-methyl-D-leucine in scientific literature. This nomenclature reflects its structure as a protected derivative of D-leucine, an essential amino acid. The compound belongs to the broader class of protected amino acids, which play crucial roles in controlled chemical synthesis.

Molecular Properties

The compound has a molecular formula of C₁₅H₂₁NO₄ with a molecular weight of 279.33 g/mol. Its IUPAC name is (2R)-4-methyl-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid, which precisely describes its chemical structure. The molecular structure features a benzyloxycarbonyl (Cbz) group protecting the nitrogen atom, which also bears a methyl group, attached to the alpha carbon of a leucine backbone.

Structural Features

The compound's key structural elements include:

  • A carboxylic acid functional group

  • A protected amino group (N-methylated and Cbz-protected)

  • An isobutyl side chain characteristic of leucine

  • R-stereochemistry at the alpha carbon position

These structural features give the compound its specific chemical properties and reactivity patterns that make it valuable in peptide chemistry and pharmaceutical research.

Physical Properties and Characteristics

Solubility and Stability

The compound demonstrates solubility characteristics typical of protected amino acids. Generally, Cbz-protected amino acids show good solubility in organic solvents such as dichloromethane, chloroform, and dimethylformamide, with limited solubility in aqueous solutions. Storage recommendations suggest maintaining the compound at room temperature for optimal stability .

Synthesis Methods

General Synthetic Approach

The synthesis of (R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid typically follows a two-step process involving protection and methylation:

  • Protection of the amino group of D-leucine with a benzyloxycarbonyl (Cbz) group

  • Selective methylation of the protected amino group

This synthetic pathway is crucial for peptide synthesis applications, where the Cbz group serves as a protecting group to prevent unwanted reactions during subsequent synthetic processes.

Protection Strategies

The benzyloxycarbonyl (Cbz) protection is typically introduced using benzyl chloroformate under controlled pH conditions. This protection strategy is fundamental in peptide chemistry as it allows for selective reactivity at specific functional groups while preventing side reactions at the amino group.

Methylation Process

Following Cbz protection, methylation of the nitrogen atom is typically achieved using methylating agents such as methyl iodide in the presence of a suitable base. This N-methylation step is critical for modifying the reactivity and conformational properties of the resulting peptides.

Applications in Research and Development

Peptide Synthesis Applications

(R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid serves as a valuable building block in solid-phase peptide synthesis. The compound's role in this field is particularly significant because:

  • The Cbz protecting group provides orthogonal protection strategies

  • N-methylation modifies the conformational properties of peptide backbones

  • These modifications can lead to peptides with enhanced stability against enzymatic degradation

Recent research has focused on utilizing protected amino acids like (R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid in solid-phase peptide synthesis, enabling efficient production of peptides with high purity and yield.

Pharmaceutical Research

In pharmaceutical development, the compound serves as a precursor for drugs requiring specific peptide sequences for their biological activity. The N-methylation of the peptide backbone can provide several advantages in drug design:

  • Increased lipophilicity and membrane permeability

  • Reduced susceptibility to proteolytic degradation

  • Modified conformational preferences that can enhance binding to target receptors

These properties make (R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid valuable in the development of peptide-based therapeutics with improved pharmacokinetic profiles.

Research Findings and Current Applications

Current Research Focus

Recent scientific investigations have explored the use of (R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid in several research areas:

  • Development of novel synthetic methodologies for peptide synthesis

  • Creation of peptidomimetics with enhanced pharmacological properties

  • Study of structure-activity relationships in peptide-based drug candidates

The compound's role in these research areas stems from its ability to introduce specific structural modifications that can significantly alter the biological properties of the resulting peptides.

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